molecular formula C14H11Cl2NOS B5655989 N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide

N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide

Cat. No. B5655989
M. Wt: 312.2 g/mol
InChI Key: IQBRBXBMNAFEOX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide is a chemical compound of interest due to its structural and functional characteristics. This compound belongs to a class of organic compounds known for their varied applications in chemistry and pharmacology. The focus here is on its chemical synthesis, structure, and properties, excluding its applications in drug use and related side effects.

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide and related compounds typically involves the reaction of chlorophenol with N-phenyl dichloroacetamide, which is prepared from dichloroacetyl chloride and aniline. The use of organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate under optimized conditions (e.g., a reaction temperature of 80 ℃ and a reaction time of 4 h) can yield significant results (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide and analogues has been studied through various spectroscopic methods, including IR, 1H NMR, and elemental analysis. These studies reveal the conformation of specific bonds and the overall geometry of the molecule, contributing to an understanding of its chemical behavior (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide involve its participation in various chemical reactions, influenced by its functional groups and molecular structure. Studies on related compounds have explored their conformations and reactivity patterns, offering insights into potential reactions and mechanisms (E. Ishmaeva et al., 2015).

Physical Properties Analysis

The physical properties of N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are determined using techniques like X-ray crystallography and are essential for the compound's handling and application in various chemical contexts (B. Gowda et al., 2007).

Chemical Properties Analysis

Detailed studies on the chemical properties of N-(3,4-dichlorophenyl)-2-(phenylthio)acetamide, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for its application in synthesis and other chemical processes. These properties can be inferred from its structure and the functional groups present (N. Choudhary et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBRBXBMNAFEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(phenylsulfanyl)acetamide

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